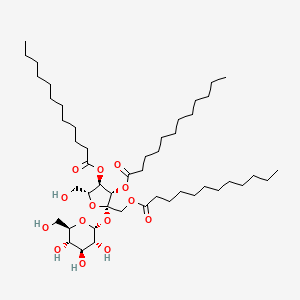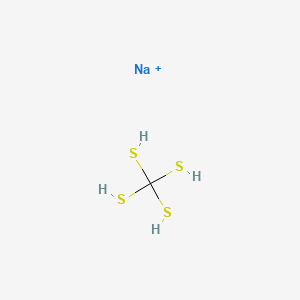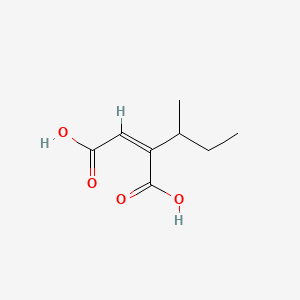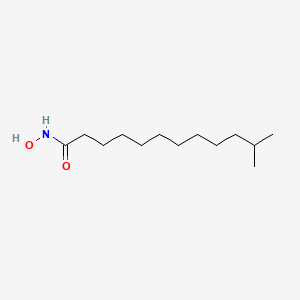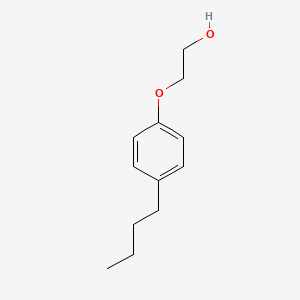
2-(4-Butylphenoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Butylphenoxy)ethanol is an organic compound with the molecular formula C12H18O2. It is a type of phenoxyethanol, characterized by the presence of a butyl group attached to the phenyl ring. This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylphenoxy)ethanol typically involves the reaction of 4-butylphenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-Butylphenol+Ethylene oxide→this compound
The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction temperature is maintained at around 100-150°C to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity. The use of continuous reactors and advanced separation techniques such as distillation and crystallization ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Butylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-butylbenzaldehyde or 4-butylbenzoic acid.
Reduction: Formation of 4-butylphenol.
Substitution: Formation of 2-(4-butylphenoxy)ethyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-(4-Butylphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Butylphenoxy)ethanol involves its interaction with cellular membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
2-(4-Butylphenoxy)ethanol can be compared with other phenoxyethanol derivatives such as:
Phenoxyethanol: Lacks the butyl group, making it less hydrophobic.
2-(4-sec-Butylphenoxy)ethanol: Similar structure but with a sec-butyl group, leading to different steric effects.
2-(4-tert-Butylphenoxy)ethanol: Contains a tert-butyl group, resulting in increased steric hindrance and different reactivity.
The presence of the butyl group in this compound imparts unique hydrophobic properties, making it more effective in certain applications compared to its analogs.
Eigenschaften
CAS-Nummer |
84320-88-7 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-(4-butylphenoxy)ethanol |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-11-5-7-12(8-6-11)14-10-9-13/h5-8,13H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
LYLSCFUAIGWHHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


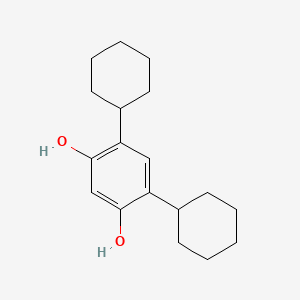
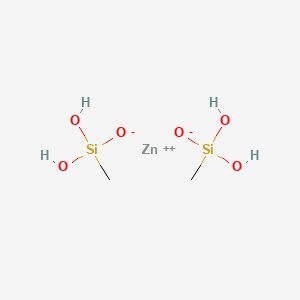
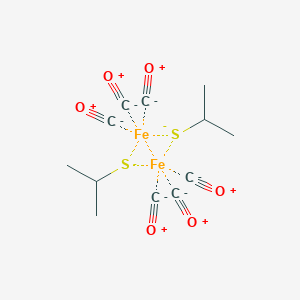

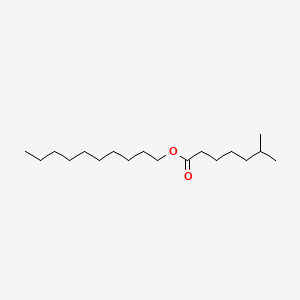
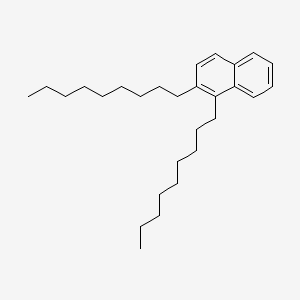



![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
